N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide
CAS No.: 450342-57-1
VCID: VC4737756
Molecular Formula: C21H20N4O3S
Molecular Weight: 408.48
* For research use only. Not for human or veterinary use.
![N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide - 450342-57-1](/images/structure/VC4737756.png)
Description |
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide is a complex organic compound belonging to the class of thienopyrazoles. It features a thieno[3,4-c]pyrazole core structure, which is characterized by a fused ring system containing sulfur and nitrogen atoms. The presence of the 4-nitrophenyl group and the phenylbutanamide moiety contributes to its unique chemical properties and potential biological activities. Key Features:
Synthesis of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamideThe synthesis of this compound typically involves multi-step organic reactions. Common reagents used in these synthetic routes include halogenated compounds for substitution reactions, as well as solvents like dimethylformamide (DMF) and dichloromethane (DCM). Reaction conditions such as temperature and pressure are optimized to favor the formation of the desired product while minimizing side reactions. Synthetic Steps:
Chemical Stability:
Biological Activities and Potential ApplicationsThienopyrazole derivatives, including N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide, are of interest for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them candidates for drug development. Potential Applications:
Characterization TechniquesThe molecular structure of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide insights into its molecular configuration and purity. Characterization Data:
Future Directions:
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CAS No. | 450342-57-1 | ||||||
Product Name | N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide | ||||||
Molecular Formula | C21H20N4O3S | ||||||
Molecular Weight | 408.48 | ||||||
IUPAC Name | N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide | ||||||
Standard InChI | InChI=1S/C21H20N4O3S/c1-2-17(14-6-4-3-5-7-14)21(26)22-20-18-12-29-13-19(18)23-24(20)15-8-10-16(11-9-15)25(27)28/h3-11,17H,2,12-13H2,1H3,(H,22,26) | ||||||
Standard InChIKey | CNVUOLGWCXKUGQ-UHFFFAOYSA-N | ||||||
SMILES | CCC(C1=CC=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] | ||||||
Solubility | not available | ||||||
PubChem Compound | 4127113 | ||||||
Last Modified | Aug 17 2023 |
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